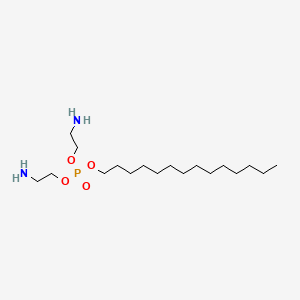

Bis(2-aminoethyl) tetradecyl phosphate

Description

Contextualization of Organophosphate Ester Chemistry

The fundamental structure of an organophosphate ester consists of a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three other oxygen atoms, each of which can be bonded to an organic group. This core structure, the phosphate (B84403) group, imparts unique chemical and physical properties that can be finely tuned by modifying the attached organic substituents. s3waas.gov.in The chemistry of these esters is rich and varied, encompassing reactions such as hydrolysis, which is central to their biological activity and environmental fate, and transesterification, a key process in their synthesis and modification. mdpi.com The nature of the organic groups—be they alkyl, aryl, or more complex functionalized moieties—profoundly influences the compound's polarity, reactivity, and steric hindrance, thereby dictating its specific applications.

Significance of Aminoalkyl Phosphates and Their Analogues in Contemporary Research

Within the vast family of organophosphates, aminoalkyl phosphates and their analogues represent a particularly compelling subclass. rsc.orgresearchgate.net These molecules are characterized by the presence of one or more amino groups within their alkyl chains. This dual functionality—a charged phosphate head and a potentially protonatable amino group—confers amphiphilic and pH-responsive properties. nih.gov This unique characteristic makes them attractive candidates for a range of applications, including the formation of self-assembled monolayers on metal oxide surfaces, the development of novel surfactants, and as components in drug delivery systems. rsc.orgnih.gov The amino group can also serve as a reactive handle for further chemical modifications, allowing for the construction of more complex, multifunctional molecules. nih.govnih.gov Research into aminoalkyl phosphonates, close structural relatives, has demonstrated their potential as enzyme inhibitors, herbicides, and even in the development of materials with interesting biological activities. rsc.org

Current Research Landscape and Knowledge Gaps Pertaining to Bis(2-aminoethyl) Tetradecyl Phosphate

The following sections aim to bridge this gap by providing a detailed overview of the compound's properties, potential synthesis, and likely applications, based on the established chemistry of its constituent functional groups and data from closely related analogues.

Physicochemical Properties of this compound

The precise physicochemical properties of this compound are not extensively documented in publicly available literature. However, based on its molecular structure and the properties of analogous long-chain alkyl phosphates and aminoalkyl phosphates, we can infer a set of expected characteristics. The long tetradecyl chain will impart significant hydrophobicity, while the phosphate and two amino groups will contribute to its hydrophilic nature, making it a distinctly amphiphilic molecule.

| Property | Value | Source |

| Molecular Formula | C18H41N2O4P | nih.gov |

| Molecular Weight | 376.5 g/mol | nih.gov |

| CAS Number | 85508-16-3 | chemical-suppliers.eu |

| Appearance | Expected to be a waxy solid or viscous liquid at room temperature | Inferred |

| Melting Point | Not Available | |

| Boiling Point | Not Available | |

| Solubility | Expected to have low solubility in water and good solubility in organic solvents | Inferred |

Synthesis and Characterization

While a specific, documented synthesis for this compound is not available in the literature, a plausible synthetic route can be proposed based on established organophosphate chemistry. A likely method would involve the reaction of tetradecanol (B45765) with phosphorus oxychloride, followed by the introduction of the aminoethyl groups.

A general and efficient method for the preparation of long-chain dialkyl phosphates involves the reaction of phosphorus oxychloride with a primary alcohol in the presence of a base like triethylamine, followed by hydrolysis. mdpi.com For this compound, a potential multi-step synthesis could be envisioned:

Phosphorylation of Tetradecanol: Reaction of tetradecanol with an excess of phosphorus oxychloride to form the corresponding phosphorodichloridate.

Introduction of Aminoethyl Groups: Subsequent reaction of the phosphorodichloridate with N-Boc protected 2-aminoethanol to introduce the protected aminoethyl moieties.

Deprotection: Removal of the Boc protecting groups under acidic conditions to yield the final product.

Characterization of the resulting compound would typically involve a suite of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR would confirm the presence of the tetradecyl chain and the aminoethyl groups, while 31P NMR would show a characteristic signal for the phosphate ester.

Infrared (IR) Spectroscopy: Key vibrational bands would include P=O stretching, C-O-P stretching, and N-H bending and stretching frequencies.

Mass Spectrometry (MS): This would be used to confirm the molecular weight of the compound.

Research Findings and Potential Applications

Given the lack of direct research on this compound, its potential applications are inferred from studies on analogous compounds. The amphiphilic nature of this molecule is its most defining feature, suggesting a range of uses in materials science and biotechnology.

Materials Science

The ability of long-chain alkyl phosphates to form self-assembled monolayers (SAMs) on various surfaces is well-documented. tandfonline.com These organized molecular layers can be used to modify the surface properties of materials, such as their wettability, adhesion, and biocompatibility. The presence of amino groups in this compound would offer additional functionality, allowing for further surface modifications or providing pH-responsive behavior. For instance, such coatings could be used to create surfaces that can selectively bind to other molecules or to control the attachment of cells. nih.gov

Biotechnology and Nanotechnology

The amphiphilic character of this compound makes it a strong candidate for the formation of vesicles and liposomes. nih.gov These microscopic spheres, with a hydrophilic exterior and interior and a hydrophobic bilayer, are extensively studied as drug delivery vehicles. The amino groups on the surface of liposomes formed from this compound could be used to attach targeting ligands, enabling the specific delivery of drugs to diseased cells. nih.gov Furthermore, the pH-responsive nature of the amino groups could be exploited to trigger the release of the encapsulated drug in the acidic environment of a tumor or within specific cellular compartments.

The surfactant-like properties of this molecule also suggest its potential use in the formulation of emulsions and as a stabilizing agent for nanoparticles. researchgate.net Its ability to interact with both aqueous and non-aqueous phases could be valuable in a variety of biotechnological and nanotechnological applications.

Properties

CAS No. |

85508-16-3 |

|---|---|

Molecular Formula |

C18H41N2O4P |

Molecular Weight |

380.5 g/mol |

IUPAC Name |

bis(2-aminoethyl) tetradecyl phosphate |

InChI |

InChI=1S/C18H41N2O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22-25(21,23-17-14-19)24-18-15-20/h2-20H2,1H3 |

InChI Key |

GARGLLBNNYXEGY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCOP(=O)(OCCN)OCCN |

Origin of Product |

United States |

Synthetic Pathways and Molecular Engineering of Bis 2 Aminoethyl Tetradecyl Phosphate

Strategic Approaches for Phosphate (B84403) Ester Bond Formation

The formation of the phosphate ester bond is the cornerstone of the synthesis of organophosphates. A phosphoester bond is formed when hydroxyl groups, such as those from an alcohol, react with a phosphoric acid derivative to form an ester linkage. libretexts.orgyoutube.com Depending on the starting phosphoric acid, which has three hydroxyl groups, it can react with one, two, or three alcohol molecules to yield a mono-, di-, or triester, respectively. libretexts.org The selection of the phosphorylating agent and reaction conditions is critical to control the degree of esterification and to ensure compatibility with other functional groups present in the precursor molecules.

Various derivatives of phosphoric acid are employed as phosphorylating agents, each with distinct reactivity profiles. Phosphorus oxychloride (POCl₃) is a common and highly reactive reagent for creating phosphate esters. A convenient two-step process for synthesizing dialkyl phosphates involves the reaction of phosphorus oxychloride with a primary alcohol in the presence of a base like triethylamine, followed by hydrolysis. organic-chemistry.org This method is effective for producing dialkyl phosphates with minimal contamination from trialkyl phosphate impurities. organic-chemistry.org

Phosphoric acid (H₃PO₄) itself can be used to form esters, though the reaction typically requires harsh conditions to drive the dehydration process. libretexts.org To circumvent this, reagents can be used to facilitate the reaction under milder conditions. For instance, an efficient method for both amidation and esterification of phosphoric acid utilizes a combination of trichloroacetonitrile (Cl₃CCN) and triphenylphosphine (Ph₃P). researchgate.net This approach is effective for creating both phosphoryl amides and esters. researchgate.net

Table 1: Comparison of Common Phosphorylating Agents

| Phosphorylating Agent | Chemical Formula | Key Characteristics | Common Applications |

|---|---|---|---|

| Phosphorus Oxychloride | POCl₃ | Highly reactive liquid; reaction often requires a base to scavenge HCl byproduct. | Synthesis of di- and trialkyl phosphates. organic-chemistry.org |

| Phosphoric Acid | H₃PO₄ | Less reactive; requires dehydration conditions (high heat or dehydrating agent). | Can form mono-, di-, and triesters. libretexts.org |

| Polyphosphoric Acid (PPA) | H(n+2)P(n)O(3n+1) | Viscous liquid; acts as both a strong dehydrating agent and a reaction medium. atamanchemicals.com | Favors the production of phosphate esters with a high mono-ester content. atamanchemicals.comresearchgate.net |

| Phosphorus Pentoxide | P₂O₅ | Highly reactive and hygroscopic white powder; a powerful dehydrating agent. asme.org | Used in the synthesis of high-carbon alkyl phosphates and monoalkyl phosphates. asme.orgresearchgate.net |

Polyphosphoric acid (PPA) and phosphorus pentoxide (P₂O₅) are powerful dehydrating agents widely used in organic synthesis, particularly for the production of phosphate esters. atamanchemicals.com PPA is a mixture of phosphoric acids of varying chain lengths and can be used as a reagent and a solvent for phosphorylation reactions. atamanchemicals.com It is particularly effective in synthesizing monoalkyl phosphates with high yields and conversion rates, offering a process that is often easier to control than when using other reagents. researchgate.net For example, a solvent-free synthesis of high-carbon alkyl phosphate esters (C18, C22) has been successfully demonstrated using a phosphorylation agent prepared from phosphoric acid and phosphorus pentoxide. researchgate.net

Phosphorus pentoxide is a highly reactive phosphorylating agent, available as a fine powder. asme.org It reacts vigorously with alcohols to form a mixture of mono- and disubstituted phosphoric acid esters. researchgate.net The ratio of these products can be controlled by tailoring the reaction conditions and the structure of the alcohol feedstock. researchgate.net While its high reactivity is advantageous for driving the reaction to completion, it can also present challenges in controlling the process, as the reagent is prone to clumping in all but anhydrous atmospheres. asme.org Despite this, P₂O₅ is a key reagent in many industrial processes for producing alkyl phosphate surfactants. google.com

Chemical Modification and Functionalization of Aminoalkyl Moieties

The "Bis(2-aminoethyl)" portion of the target molecule is derived from a polyamine scaffold, most commonly bis(2-aminoethyl)amine, also known as diethylenetriamine. This moiety provides the hydrophilic and cationic character to the final compound. Its chemical modification is a key step in preparing a suitable precursor for the phosphorylation reaction.

Bis(2-aminoethyl)amine is a versatile chemical building block with three amine groups (two primary, one secondary) that can be selectively functionalized. Derivatives of this compound are explored for various applications, including as spacers for synthetic receptors and as ligands in coordination chemistry. nih.gov Synthetic modifications often involve reactions targeting the amine groups, such as acylation, alkylation, or reaction with isothiocyanates to form thiourea derivatives. nih.goviu.edu

For the synthesis of Bis(2-aminoethyl) tetradecyl phosphate, a precursor containing a hydroxyl group is required for the esterification step. This can be achieved by reacting bis(2-aminoethyl)amine with an appropriate molecule, such as an epoxide (e.g., ethylene oxide), to introduce a hydroxyethyl group onto one of the nitrogen atoms. Such reactions must be carefully controlled to achieve mono-substitution and avoid polymerization or reaction at multiple amine sites. The use of protecting groups for the other amine functionalities may be necessary to ensure regioselectivity.

The incorporation of a long C14 tetradecyl chain provides the hydrophobic tail necessary for the molecule's amphiphilic properties. Amphiphilic polymers and surfactants spontaneously assemble in aqueous solutions due to the energetic favorability of sequestering the hydrophobic parts away from water. nih.gov The molecular architecture, including the length of the hydrophobic and hydrophilic chains, governs the self-assembly behavior. nih.govresearchgate.net

In this synthesis, the tetradecyl group is introduced by using tetradecanol (B45765) (myristyl alcohol) as the alcoholic substrate in the phosphorylation reaction. The reaction of tetradecanol with a suitable phosphorylating agent, as described in section 2.1, forms a tetradecyl phosphate intermediate. For example, long-chain monoalkyl phosphates can be prepared from the corresponding alcohols and crystalline pyrophosphoric acid. researchgate.net The resulting long alkyl chain phosphate ester constitutes the hydrophobic domain of the target amphiphile.

Novel Synthetic Protocols and Green Chemistry Considerations

The synthesis of specialized amphiphilic molecules like this compound is an area of ongoing research, with a focus on developing more efficient, sustainable, and environmentally benign methodologies. Traditional synthetic routes for organophosphorus compounds often rely on harsh reagents and solvents, leading to significant environmental concerns. frontiersin.org Consequently, the development of novel synthetic protocols and the integration of green chemistry principles are paramount for the future production of this and similar compounds.

Recent advancements in organophosphorus chemistry have paved the way for innovative synthetic strategies. These include the exploration of solvent-free reaction conditions, the use of alternative energy sources such as microwave irradiation, and the development of novel catalytic systems. researchgate.net For instance, the phosphating reaction of fatty alcohols, a key step in the synthesis of alkyl phosphates, can be carried out using phosphorus pentoxide or polyphosphoric acid under solvent-free conditions, thereby reducing volatile organic compound (VOC) emissions. elpub.ruzendy.io

Microwave-assisted synthesis has emerged as a promising green chemistry tool in organophosphorus synthesis. researchgate.net This technique can significantly accelerate reaction rates, improve product yields, and enhance selectivity, often without the need for a catalyst or in the presence of a simplified catalytic system. researchgate.net Although a specific microwave-assisted synthesis for this compound has not been detailed in the literature, the general success of this method for the esterification of phosphinic acids suggests its potential applicability. researchgate.net

Furthermore, the principles of asymmetric catalysis, including organocatalysis and metal complex catalysis, are being increasingly applied to the synthesis of chiral organophosphorus compounds. mdpi.com While this compound is not chiral, the underlying principles of developing highly selective and efficient catalytic systems can be adapted to improve the synthesis of such molecules, potentially leading to milder reaction conditions and reduced by-product formation.

The following table outlines a comparative overview of a plausible conventional synthetic protocol for a long-chain alkyl phosphate and a potential novel, greener approach, highlighting the key differences in reaction conditions and their environmental impact.

| Parameter | Conventional Protocol | Novel Green Protocol |

|---|---|---|

| Phosphorylating Agent | Phosphorus Oxychloride (POCl₃) | Polyphosphoric Acid (PPA) or Phosphorus Pentoxide (P₂O₅) |

| Solvent | Chlorinated Solvents (e.g., Dichloromethane) | Solvent-free or High-Boiling Point, Recyclable Solvents (e.g., Anisole) |

| Catalyst | Pyridine (acts as catalyst and acid scavenger) | Biocatalyst (e.g., Lipase) or Organocatalyst |

| Energy Source | Conventional Heating (Oil Bath) | Microwave Irradiation or Ultrasonic Energy |

| Reaction Temperature | Elevated temperatures (e.g., >100 °C) | Lower to moderate temperatures (e.g., 60-80 °C) |

| By-products | Pyridinium hydrochloride, excess acid | Water, minimal by-products |

| Atom Economy | Lower | Higher |

In the context of green chemistry, the ideal synthesis of this compound would involve a one-pot reaction, minimizing waste from intermediate purification steps. The use of biocatalysts, such as enzymes, could offer high selectivity and operate under mild conditions, further reducing the environmental footprint of the synthesis. Research into enzymatic phosphorylation and amidation reactions is an active area that could provide significant breakthroughs for the sustainable production of such amphiphilic compounds.

The development and adoption of these novel synthetic protocols and green chemistry considerations are crucial for the chemical industry's move towards more sustainable practices. While the direct application of these methods to the synthesis of this compound requires further dedicated research, the existing literature on organophosphorus chemistry provides a strong foundation for the design of cleaner and more efficient manufacturing processes. frontiersin.org

Advanced Structural Elucidation and Analytical Methodologies for Bis 2 Aminoethyl Tetradecyl Phosphate

High-Resolution Spectroscopic Characterization

High-resolution spectroscopy is indispensable for the unambiguous structural determination of Bis(2-aminoethyl) tetradecyl phosphate (B84403), offering detailed insights into its atomic connectivity and the chemical environment of its constituent nuclei.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organophosphorus compounds. nih.govlibretexts.org Its ability to probe various NMR-active nuclei within the molecule provides a complete picture of the molecular framework.

Given that Phosphorus-31 (³¹P) is a 100% naturally abundant, spin-1/2 nucleus, ³¹P NMR is a highly sensitive and direct method for analyzing phosphate compounds. nih.govoxinst.com The ³¹P chemical shift is exquisitely sensitive to the electronic environment around the phosphorus atom, making it an excellent probe for identifying the phosphate ester linkage in Bis(2-aminoethyl) tetradecyl phosphate.

Table 1: Representative ³¹P NMR Data for this compound

| Parameter | Expected Value | Description |

| Chemical Shift (δ) | ~ 0.5 ppm | Characteristic of an acyclic phosphate diester environment. |

| Multiplicity (¹H-decoupled) | Singlet (s) | Indicates a single phosphorus environment in the molecule. |

| Multiplicity (¹H-coupled) | Multiplet (m) | Results from coupling to protons on adjacent methylene (B1212753) groups (-O-CH₂-). |

While ³¹P NMR confirms the phosphate core, a combination of ¹H, ¹³C, and ¹⁵N NMR is essential for the complete assignment of the molecule's structure. ilpi.com

¹H NMR: The proton NMR spectrum provides information on the different types of protons and their neighboring atoms. The tetradecyl chain would show a characteristic triplet for the terminal methyl group, a series of multiplets for the long methylene chain, and a distinct multiplet for the methylene group attached to the phosphate oxygen. The aminoethyl groups would display two distinct multiplets for the two methylene units, with their chemical shifts influenced by the adjacent oxygen and nitrogen atoms. youtube.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. Each carbon in the tetradecyl and aminoethyl moieties would give a distinct signal. The chemical shifts of the carbons directly bonded to oxygen and nitrogen are particularly informative. Spin-coupling between ¹³C and ³¹P nuclei up to three bonds away (³JCP) provides crucial connectivity information, definitively linking the alkyl chains to the phosphate group. libretexts.org

¹⁵N NMR: Although less commonly used due to lower sensitivity and natural abundance, ¹⁵N NMR can directly probe the nitrogen environments of the two amino groups. The chemical shift would confirm the primary amine functionality.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Position | Group | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) | Key Correlations (HMBC) |

| 1' | P-O-CH₂ (Tetradecyl) | ~ 4.0 (m) | ~ 68.0 (d, ²JCP ≈ 7 Hz) | H1' to C2', C3'; P to C1' |

| 2' | -CH₂- (Tetradecyl) | ~ 1.7 (m) | ~ 31.0 | H2' to C1', C3', C4' |

| 3'-13' | -(CH₂)₁₁- (Tetradecyl) | ~ 1.2-1.4 (br m) | ~ 22-30 | - |

| 14' | -CH₃ (Tetradecyl) | ~ 0.9 (t) | ~ 14.0 | H14' to C13', C12' |

| 1'' | P-O-CH₂ (Aminoethyl) | ~ 4.1 (m) | ~ 66.0 (d, ²JCP ≈ 7 Hz) | H1'' to C2''; P to C1'' |

| 2'' | -CH₂-NH₂ (Aminoethyl) | ~ 3.0 (m) | ~ 41.0 | H2'' to C1'' |

| - | -NH₂ (Aminoethyl) | ~ 2.5 (br s) | - | H(NH₂) to C2'' |

d = doublet, t = triplet, m = multiplet, br s = broad singlet. J-coupling values are approximate.

NMR-controlled titrations are a powerful method for determining the protonation states (pKa values) of ionizable groups within a molecule. tandfonline.com For this compound, which contains two basic primary amine groups and an acidic phosphate group, this technique is particularly insightful.

The procedure involves acquiring a series of NMR spectra (typically ³¹P, ¹H, and ¹⁵N) over a wide pH range. nih.gov The chemical shifts of nuclei close to the ionization sites are sensitive to changes in pH. For example, the ³¹P chemical shift will change as the phosphate group is protonated or deprotonated. researchgate.net Similarly, the chemical shifts of the protons and carbons in the aminoethyl groups will be affected by the protonation of the amine. By plotting the chemical shift versus pH, titration curves can be generated, from which the pKa values for each functional group can be accurately determined.

Table 3: Hypothetical Chemical Shift Changes during NMR-Controlled pH Titration

| pH | ³¹P Chemical Shift (δ, ppm) | ¹H Shift of -CH₂-NH₂ (δ, ppm) | Protonation State |

| 2.0 | ~ 0.0 | ~ 3.3 | Fully protonated (Phosphate-OH, -NH₃⁺) |

| 5.0 | ~ 0.4 | ~ 3.2 | Phosphate deprotonated, Amines protonated |

| 8.0 | ~ 0.5 | ~ 3.0 | Phosphate deprotonated, Amines partially deprotonated |

| 11.0 | ~ 0.6 | ~ 2.8 | Fully deprotonated (Phosphate⁻, -NH₂) |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a rapid and non-destructive means of identifying the functional groups present in a molecule. semanticscholar.org These two techniques are complementary and offer a comprehensive vibrational profile.

For this compound, key vibrational modes include:

P=O and P-O Stretching: Strong bands in the FT-IR spectrum in the 1250-1200 cm⁻¹ (P=O stretch) and 1100-950 cm⁻¹ (P-O-C stretch) regions are characteristic of the phosphate ester group. nih.govresearchgate.net

N-H Bending and Stretching: The primary amine groups give rise to N-H stretching vibrations in the 3400-3200 cm⁻¹ region and a characteristic scissoring (bending) vibration around 1650-1580 cm⁻¹.

C-H Stretching and Bending: The long tetradecyl chain produces intense C-H stretching bands just below 3000 cm⁻¹ and bending vibrations around 1470 cm⁻¹ and 1380 cm⁻¹.

C-O Stretching: The C-O single bond stretching within the ester linkages is typically observed in the 1150-1050 cm⁻¹ region. nih.gov

Raman spectroscopy is particularly useful for observing the more symmetric, less polar vibrations, which can be weak in the FT-IR spectrum, providing complementary data for a full structural confirmation. acs.org

Table 4: Key Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3400-3200 | Medium-Broad | ν(N-H) | Primary Amine |

| 2955, 2920, 2850 | Strong | ν(C-H) | Alkyl CH₂, CH₃ |

| 1650-1580 | Medium | δ(N-H) | Primary Amine |

| 1470 | Medium | δ(C-H) | Alkyl CH₂ |

| 1250-1200 | Strong | ν(P=O) | Phosphate |

| 1100-950 | Strong | ν(P-O-C) | Phosphate Ester |

ν = stretching, δ = bending

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chromatographic and Mass Spectrometric Techniques

Chromatographic methods coupled with mass spectrometry (LC-MS) are essential for verifying the purity of this compound and confirming its molecular weight and structure. nih.govnih.gov

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a suitable technique for the separation of this compound from potential impurities or starting materials. sielc.com The long tetradecyl chain provides significant hydrophobic character, allowing for strong retention on a C8 or C18 stationary phase, with elution achieved using a gradient of an organic solvent like acetonitrile (B52724) or methanol (B129727) in water. frontiersin.org

Coupling the HPLC system to a mass spectrometer, typically with an electrospray ionization (ESI) source, allows for the determination of the molecular mass of the eluting compound. In positive-ion mode, this compound is expected to be observed as the protonated molecule [M+H]⁺ and/or the doubly protonated molecule [M+2H]²⁺.

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion. The resulting fragmentation pattern provides definitive structural information. Characteristic losses would include the neutral loss of an aminoethyl group or cleavage of the tetradecyl chain, confirming the identity of the substituents on the phosphate core.

Table 5: Representative LC-MS Data for this compound

| Parameter | Value / Observation | Description |

| Chromatography | ||

| Column | C18 Reversed-Phase | Standard for nonpolar to moderately polar analytes. |

| Mobile Phase | Acetonitrile/Water Gradient with Formic Acid | Provides good separation and is MS-compatible. |

| Retention Time | Analyte-specific | Dependent on exact conditions, but expected to be well-retained. |

| Mass Spectrometry | ||

| Ionization Mode | ESI Positive | Efficient ionization for molecules with basic amine groups. |

| Parent Ion [M+H]⁺ | m/z 425.35 | Confirms the molecular weight (C₂₂H₅₀N₂O₄P, MW = 424.62). |

| Key Fragment Ion | m/z 227.23 | Corresponds to the loss of the tetradecyl group. |

| Key Fragment Ion | m/z 382.32 | Corresponds to the loss of an aminoethylene fragment. |

Gas Chromatography (GC) and Multi-Dimensional Gas Chromatography (GC×GC) for Complex Mixture Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. For a molecule like "this compound," direct analysis by GC can be challenging due to its polarity and high molecular weight, which can lead to poor volatility and thermal instability. However, with appropriate derivatization, GC-based methods can provide detailed qualitative and quantitative information. Derivatization of the polar amine and phosphate groups, for instance by silylation or benzylation, can increase the compound's volatility and thermal stability, making it amenable to GC analysis. d-nb.info The choice of a suitable capillary column, such as one with a mid-polarity stationary phase, is crucial for achieving good resolution.

Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power for complex samples. sepsolve.com This technique employs two columns with different separation mechanisms (e.g., non-polar followed by a polar column) connected by a modulator. sepsolve.com This allows for the separation of compounds that may co-elute in a single-dimension GC system. For the analysis of "this compound" in complex matrices, GC×GC can provide a detailed fingerprint, separating it from impurities or other components. researchgate.netresearchgate.net The use of a nitrogen-phosphorus detector (NPD) in either GC or GC×GC would offer selective and sensitive detection of this nitrogen and phosphorus-containing compound. researchgate.net

Table 1: Representative GC and GC×GC Method Parameters for the Analysis of Long-Chain Alkyl Phosphates

| Parameter | Gas Chromatography (GC) | Multi-Dimensional Gas Chromatography (GC×GC) |

| Primary Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | 30 m x 0.25 mm ID, 1.00 µm film thickness (e.g., VF-1MS) chromatographyonline.com |

| Secondary Column | N/A | 1.5 m x 0.25 mm ID, 0.25 µm film thickness (e.g., SolGel-Wax) chromatographyonline.com |

| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen |

| Injection Mode | Split/Splitless | Split/Splitless |

| Derivatization | Silylation (e.g., with BSTFA) or Benzylation d-nb.info | Trimethylsilyl derivatization researchgate.net |

| Detector | Flame Ionization Detector (FID), Nitrogen-Phosphorus Detector (NPD), Mass Spectrometry (MS) | Time-of-Flight Mass Spectrometry (TOF-MS), Flame Ionization Detector (FID), Nitrogen-Phosphorus Detector (NPD) researchgate.netchromatographyonline.com |

| Modulation Period | N/A | 2-8 seconds chromatographyonline.com |

Ion Chromatography Coupled with Tandem Mass Spectrometry (IC-ESI-MS/MS) for Polar Phosphorus Compounds

For polar and ionic compounds like "this compound" that are not readily amenable to GC analysis even with derivatization, Ion Chromatography (IC) coupled with Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a highly suitable analytical technique. nih.gov IC is adept at separating ionic species based on their interaction with an ion-exchange stationary phase. The amino groups in "this compound" will be protonated under acidic mobile phase conditions, allowing for cation-exchange chromatography.

The coupling of IC with ESI-MS/MS provides exceptional selectivity and sensitivity. thermofisher.com ESI is a soft ionization technique that allows the intact molecule to be transferred into the gas phase as an ion (e.g., [M+H]⁺ or [M+2H]²⁺). The subsequent tandem mass spectrometry (MS/MS) analysis involves the selection of the parent ion, its fragmentation, and the detection of the resulting product ions. This process, known as selected reaction monitoring (SRM), allows for highly specific and sensitive quantification of the target analyte even in complex matrices. thermofisher.com The fragmentation pattern can also provide valuable structural information. For "this compound," characteristic neutral losses, such as the loss of the tetradecyl group or the aminoethyl moieties, would be expected.

Table 2: Illustrative IC-ESI-MS/MS Parameters for the Analysis of Polar Organophosphorus Compounds

| Parameter | Setting |

| IC Column | Cation-exchange column |

| Mobile Phase | Aqueous buffer with an organic modifier (e.g., acetonitrile or methanol) and an acid (e.g., formic acid or acetic acid) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Mode | Selected Reaction Monitoring (SRM) |

| Precursor Ion (Q1) | m/z corresponding to [M+H]⁺ or [M+2H]²⁺ of the analyte |

| Product Ions (Q3) | Specific fragment ions of the analyte |

| Collision Energy | Optimized for the specific precursor-product ion transition |

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) for Elemental Composition

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a robust technique for determining the elemental composition of a sample. While it does not provide information about the molecular structure, it is highly accurate for quantifying the amount of phosphorus in "this compound." d-nb.inforesearchgate.net The sample is introduced into a high-temperature argon plasma, which atomizes and excites the elements present. As the excited atoms relax to their ground state, they emit light at characteristic wavelengths for each element. The intensity of the emitted light is directly proportional to the concentration of the element in the sample.

This technique is particularly useful for verifying the purity of a sample and for confirming the elemental ratio of phosphorus to other elements if a complete digestion of the molecule is performed. foodengprog.orgnist.gov ICP-OES is known for its high matrix tolerance and can be used for the analysis of samples in various states after appropriate preparation. d-nb.infoacs.org

Table 3: Typical Performance Characteristics of ICP-OES for Phosphorus Determination

| Parameter | Value |

| Wavelengths for P | 177.499 nm, 178.287 nm, 213.618 nm, 214.914 nm researchgate.net |

| Limit of Detection (LOD) | Typically in the low µg/L range foodengprog.org |

| Linearity | Excellent, with correlation coefficients often >0.999 researchgate.netfoodengprog.org |

| Precision (RSD) | Generally < 5% |

| Recovery | 90-110% is commonly achieved foodengprog.org |

X-ray Diffraction for Crystalline Structure Determination

Powder XRD can be used to analyze polycrystalline samples. ijcmas.com While not providing the same level of detail as single-crystal XRD, it can identify the crystalline phases present, determine the unit cell parameters, and assess the degree of crystallinity. medcraveonline.comnih.gov For a long-chain amphiphilic molecule like "this compound," XRD can also be used to study its self-assembly into layered structures, such as bilayers or lamellar phases, which is common for such compounds. researchgate.net

Table 4: Information Obtainable from X-ray Diffraction Analysis of Phosphate Compounds

| Parameter | Single-Crystal XRD | Powder XRD |

| Sample Requirement | Single crystal of sufficient size and quality | Microcrystalline powder |

| Structural Information | Precise atomic coordinates, bond lengths, bond angles, torsion angles, unit cell parameters, space group | Phase identification, unit cell parameters, crystallite size, microstrain, degree of crystallinity medcraveonline.com |

| Applications | Absolute structure determination | Quality control, phase purity analysis, study of polymorphism |

Electrochemical Methods for Surface Characterization of Functionalized Phosphate Systems

Electrochemical methods are highly sensitive to surface phenomena and can be employed to characterize the behavior of "this compound" at interfaces. acs.org As an amphiphilic molecule, it has the potential to form self-assembled monolayers (SAMs) or other organized structures on conductive or semiconductive surfaces. ethz.ch Techniques such as cyclic voltammetry (CV), electrochemical impedance spectroscopy (EIS), and scanning electrochemical microscopy (SECM) can be used to study the formation, stability, and properties of these layers.

For example, the formation of a "this compound" layer on an electrode surface would alter the interfacial capacitance and charge transfer resistance, which can be measured by EIS. acs.org The amino groups can be electrochemically active or can be derivatized with redox-active labels to be probed by CV. These methods can provide insights into the orientation of the molecules on the surface and their packing density. mdpi.commdpi.com

Table 5: Application of Electrochemical Techniques to the Study of Functionalized Phosphate Surfaces

| Technique | Information Provided |

| Cyclic Voltammetry (CV) | Redox behavior of the molecule or of probes interacting with the functionalized surface. mdpi.com |

| Electrochemical Impedance Spectroscopy (EIS) | Interfacial properties such as capacitance, charge transfer resistance, and layer integrity. acs.org |

| Contact Angle Goniometry | Surface wettability and hydrophilicity/hydrophobicity after functionalization. mdpi.com |

| Scanning Electron Microscopy (SEM) | Visualization of the surface morphology of the modified electrode. wisconsin.edu |

Mechanistic Investigations of Chemical Reactivity and Degradation Pathways

Hydrolytic Transformations of Phosphate (B84403) Esters

Hydrolysis is a primary abiotic degradation pathway for phosphate esters, involving the cleavage of the ester bond by water. The reactivity of Bis(2-aminoethyl) tetradecyl phosphate, a phosphate diester, is dictated by the structure of the phosphate center, the nature of its organic substituents, and the surrounding environmental conditions.

The hydrolysis of phosphate esters can proceed through two principal mechanistic pathways: a dissociative (SN1-like) mechanism and an associative (SN2-like) mechanism. researchgate.net The specific pathway taken depends on factors such as the substrate's structure, the nucleophile, and the reaction conditions. thieme-connect.de

Associative (AN+DN or SN2-like) Mechanism: This pathway is a stepwise or concerted process involving the nucleophilic attack on the phosphorus center. nih.govresearchgate.net In the associative mechanism, the bond to the incoming nucleophile (e.g., water or a hydroxide (B78521) ion) begins to form before the bond to the leaving group cleaves. researchgate.net This process proceeds through a high-energy pentacoordinate transition state or a short-lived pentacoordinate intermediate. researchgate.netacs.org For most acyclic phosphate triesters and many diesters, a concerted SN2-like mechanism ([ANDN]) is common, where bond formation and bond breaking occur simultaneously in the transition state. thieme-connect.denih.gov

Dissociative (DN+AN or SN1-like) Mechanism: In this pathway, the bond to the leaving group breaks first, forming a highly reactive, short-lived metaphosphate intermediate (PO3-). nih.govresearchgate.net This intermediate is then rapidly attacked by a nucleophile in a subsequent step. nih.gov This mechanism is generally favored for phosphate monoester dianions and can become significant for diesters under specific conditions, particularly with a very good leaving group. nih.gov

The reaction of this compound likely follows a mechanism with associative character, typical for phosphate diesters. The exact position on the mechanistic spectrum between fully associative and fully dissociative depends on the specific reaction conditions.

Table 1: Comparison of Dissociative and Associative Hydrolysis Mechanisms

| Feature | Dissociative (SN1-like) Mechanism | Associative (SN2-like) Mechanism |

| Rate-Determining Step | Bond cleavage to the leaving group | Nucleophilic attack on the phosphorus atom |

| Intermediate | Formation of a metaphosphate (PO3-) intermediate nih.gov | Formation of a pentacoordinate intermediate or transition state researchgate.netacs.org |

| Molecularity | Unimolecular | Bimolecular |

| Stereochemistry | Racemization | Inversion of configuration at phosphorus |

| Favored by | Good leaving groups, phosphate monoester dianions nih.gov | Strong nucleophiles, phosphate triesters and diesters thieme-connect.denih.gov |

pH and pKa: Phosphate diesters like this compound exist as monoanions over a broad pH range, as the pKa of dialkyl phosphoric acids is typically between 1 and 2. acs.org This negative charge on the phosphate group repels incoming nucleophiles, such as hydroxide ions, making the phosphorus center less electrophilic and thereby significantly slowing down the rate of hydrolysis compared to neutral phosphate triesters. acs.org The aminoethyl groups in this compound have their own pKa values and can be protonated at acidic pH. This would result in a zwitterionic or cationic species, which could alter the hydrolytic stability and mechanism.

Leaving Group Characteristics: The rate of hydrolysis is strongly dependent on the ability of the substituent to act as a leaving group. nih.gov A good leaving group is one that is the conjugate base of a strong acid (i.e., has a low pKa) and can stabilize the negative charge that develops upon its departure. For this compound, the potential leaving groups are the aminoethanol and tetradecanol (B45765) moieties. The rate of cleavage will be influenced by the relative stability of the corresponding alkoxide anions. Generally, more electron-withdrawing substituents make for better leaving groups and accelerate hydrolysis. acs.org

Table 2: Factors Affecting Phosphate Ester Hydrolysis Kinetics

| Factor | Effect on Hydrolysis Rate | Rationale |

| Increasing pH (Alkaline Hydrolysis) | Increases | Increases the concentration of the stronger nucleophile, hydroxide (OH⁻). nih.gov |

| Decreasing pKa of Leaving Group | Increases | The leaving group is more stable as an anion, facilitating bond cleavage. acs.org |

| Negative Charge on Phosphate | Decreases | Electrostatic repulsion of nucleophiles reduces the electrophilicity of the phosphorus atom. acs.org |

| Electron-Withdrawing Substituents | Increases | Increases the electrophilicity of the phosphorus center, making it more susceptible to nucleophilic attack. acs.org |

The transfer of the phosphoryl group is a cornerstone of phosphate ester chemistry, influenced by the attacking nucleophile and the solvent environment. frontiersin.org

Nucleophiles: In hydrolysis, water acts as the nucleophile. However, its nucleophilicity is relatively weak. The hydroxide ion (OH⁻), prevalent in alkaline conditions, is a much stronger nucleophile and significantly accelerates the rate of hydrolysis. nih.gov The reaction can also be catalyzed by other nucleophiles present in the system. acs.org

Solvent Effects: The solvent plays a critical role in stabilizing the ground state and the transition state of the reaction. nih.gov Polar protic solvents like water can solvate both the anionic phosphate ester and the nucleophile, affecting their reactivity. Reactions are often slower in less polar organic solvents compared to water because of increased activation enthalpies. nih.gov A change in solvent can have profound consequences on the reaction mechanism, in some cases shifting it from an associative to a dissociative pathway. nih.govresearchgate.net The hydrophobic tetradecyl chain of this compound may lead to aggregation or micelle formation in aqueous solutions, potentially creating a microenvironment that influences its hydrolytic stability.

Photolytic Degradation Processes and Photochemical Reaction Mechanisms

Photolytic degradation, or photolysis, is another significant abiotic pathway for the transformation of organophosphorus compounds in the environment, particularly in the presence of sunlight. researchgate.net This process involves the absorption of light energy, which can lead to the cleavage of chemical bonds.

The photochemical degradation of organophosphorus compounds generally proceeds via direct photolysis, where the molecule itself absorbs a photon, or indirect photolysis, sensitized by other substances in the environment (e.g., humic acids). For direct photolysis to occur, the compound must have a chromophore that absorbs light in the solar spectrum (>290 nm).

The energy absorbed from light can excite the molecule to a higher electronic state, making it more reactive. This can lead to the homolytic or heterolytic cleavage of covalent bonds. For organophosphorus esters, the most likely bonds to break are the P-O (ester) bonds. doaj.orgresearchgate.net This cleavage results in the formation of various photoproducts. The degradation mechanisms can include oxidation, isomerization, and cleavage of the ester linkages. doaj.orgresearchgate.net For this compound, photolysis could lead to the formation of phosphoric acid derivatives and the corresponding alcohols (aminoethanol, tetradecanol) or their oxidation products. The rate and products of photolysis are influenced by factors such as light intensity, pH, and the presence of photosensitizers. doaj.org

Biotic and Enzymatic Degradation of Organophosphorus Compounds

In soil and water, microbial activity is a key driver of the degradation of organophosphorus compounds. nih.gov Microorganisms have evolved a range of enzymes capable of breaking down these substances, often using them as a source of phosphorus or carbon. researchgate.net

The primary mechanism of biotic degradation for organophosphorus esters is enzymatic hydrolysis, catalyzed by a class of enzymes known as hydrolases. nih.gov

Phosphatases/Phosphotriesterases (PTEs): A prominent group of these enzymes are phosphotriesterases (PTEs), also called organophosphate hydrolases (OPH). nih.gov These are often metalloenzymes, containing divalent metal ions (such as Zn²⁺, Mn²⁺, or Cd²⁺) in their active site. mdpi.com PTEs catalyze the hydrolysis of the phosphoester bond with high efficiency. mdpi.com The catalytic mechanism typically involves the activation of a water molecule by the metal center, generating a potent metal-bound hydroxide nucleophile. mdpi.com This nucleophile then attacks the phosphorus atom of the substrate, leading to the cleavage of the ester bond and detoxification of the compound. mdpi.comnih.gov While named "triesterases," many of these enzymes show activity against a broad range of organophosphates, including diesters. mdpi.com

Other Hydrolases: Besides PTEs, other less specific phosphatases, such as acid and alkaline phosphatases, can also contribute to the hydrolysis of organophosphorus compounds, cleaving the ester bond to release inorganic phosphate. researchgate.netcabidigitallibrary.org

The degradation of this compound in a biologically active environment would likely be facilitated by such microbial enzymes, leading to the formation of phosphate, 2-aminoethanol, and tetradecanol, which can be further metabolized by microorganisms.

Table 3: Enzymes Involved in Organophosphate Degradation

| Enzyme Class | Common Name(s) | Catalytic Action | Typical Substrates |

| Phosphoric Triester Hydrolases | Phosphotriesterase (PTE), Organophosphate Hydrolase (OPH) | Hydrolysis of P-O, P-F, P-S, or P-CN bonds via a metal-activated hydroxide nucleophile. nih.gov | A wide range of organophosphate triesters and some diesters, including pesticides and nerve agents. mdpi.com |

| Phosphoric Monoester Hydrolases | Acid Phosphatase, Alkaline Phosphatase | Hydrolysis of phosphate monoesters to release inorganic phosphate. Can also act on diesters. researchgate.net | Phosphate monoesters, phytate, and other organic phosphorus compounds. |

| Carboxylesterases | Carboxylesterase | Hydrolysis of carboxyl ester linkages present in some organophosphate structures (e.g., malathion). researchgate.net | Organophosphates containing carboxyl ester groups. |

Microbial Degradation Pathways and Bioremediation Principles

The microbial degradation of organophosphates is a key process in their environmental fate and a cornerstone of bioremediation strategies. While specific studies on this compound are not extensively documented, the principles of microbial action on analogous organophosphate compounds are well-established and provide a framework for understanding its likely degradation. Microorganisms have evolved enzymatic systems capable of cleaving the stable phosphorus-ester bonds that characterize this class of compounds. wikipedia.org

The primary mechanism for the microbial degradation of organophosphates is enzymatic hydrolysis. This process is advantageous as it typically leads to less toxic and more water-soluble products. researchgate.net A variety of bacteria and fungi have been identified that can utilize organophosphates as a source of phosphorus or carbon. researchgate.net The central enzymes in this process are phosphotriesterases (PTEs), also known as organophosphate hydrolases (OPH). researchgate.net These enzymes catalyze the hydrolysis of the P-O, P-F, P-S, or P-CN bonds in a wide range of organophosphate substrates.

The general pathway for the bioremediation of an organophosphate compound like this compound would likely involve an initial hydrolytic cleavage of one of the ester bonds. In the case of this specific molecule, this would mean breaking either the bond to the tetradecyl group or one of the bonds to the aminoethyl groups. This initial step would be followed by further degradation of the resulting components. The long tetradecyl hydrocarbon chain could then be metabolized through pathways such as beta-oxidation. The aminoethyl phosphate moiety would likely be further broken down to release ethanolamine (B43304) and inorganic phosphate, which can be assimilated by the microorganisms.

The effectiveness of bioremediation can be influenced by several factors, including the concentration of the pollutant, temperature, pH, and the presence of other nutrients. organic-chemistry.org In some cases, a consortium of different microbial species may be more effective than a single species, as they can carry out different steps in the degradation pathway. researchgate.net

| Enzyme Class | Catalytic Action | Example Substrates |

| Phosphotriesterases (PTEs) | Hydrolysis of triester linkage to form a diester and an alcohol. | Paraoxon, Parathion, Diazinon |

| Phosphodiesterases | Hydrolysis of diester linkage to form a monoester and an alcohol. | Diethyl phosphate |

| C-P Lyases | Cleavage of the carbon-phosphorus bond in phosphonates. | Glyphosate |

This table presents enzymes commonly involved in the degradation of various organophosphate compounds. The specific enzymes responsible for the degradation of this compound would require experimental identification.

Role of Specific Functional Groups (e.g., Imidazole) in Dephosphorylation Catalysis

While this compound does not itself contain an imidazole (B134444) moiety, understanding the role of this functional group is crucial in the context of catalyzed dephosphorylation reactions. Imidazole and its derivatives are recognized for their exceptional ability to act as nucleophilic catalysts in the cleavage of phosphate esters. This catalytic activity is inspired by the presence of histidine residues (which contain an imidazole side chain) in the active sites of many natural hydrolytic enzymes.

The mechanism of imidazole-catalyzed dephosphorylation involves a nucleophilic attack by the nitrogen atom of the imidazole ring on the phosphorus center of the organophosphate. This forms a highly reactive and unstable N-phosphorylated intermediate. This intermediate is then rapidly hydrolyzed by water, releasing the phosphate product and regenerating the imidazole catalyst, allowing it to participate in further catalytic cycles. The efficiency of this catalysis can lead to rate enhancements of several orders of magnitude compared to the uncatalyzed hydrolysis reaction.

Given the stability of the P-O bond, external catalysts are often necessary for the efficient degradation of organophosphates. Researchers have developed various catalytic systems incorporating the imidazole group to detoxify organophosphate compounds. These include imidazole-functionalized nanoparticles and polymers, which combine the catalytic power of imidazole with the benefits of a solid support, such as easy recovery and reuse. Such catalytic systems could be applied to promote the dephosphorylation of this compound.

| Step | Description |

| 1 | The nucleophilic nitrogen of the imidazole ring attacks the electrophilic phosphorus atom of the phosphate ester. |

| 2 | A transient, high-energy pentavalent intermediate is formed. |

| 3 | The leaving group (e.g., an alcohol) is displaced, forming an N-phosphorylated imidazole intermediate. |

| 4 | The N-phosphorylated intermediate undergoes rapid hydrolysis. |

| 5 | The dephosphorylated product is released, and the imidazole catalyst is regenerated. |

This table outlines the general mechanism of imidazole-catalyzed dephosphorylation of a phosphate ester.

Investigation of Structure-Activity Relationships in Chemical Reactivity

The molecule can be divided into three key domains: the long tetradecyl alkyl chain, the central phosphate ester group, and the two aminoethyl side chains. Each of these domains is expected to influence the compound's reactivity.

Tetradecyl Chain: This long, nonpolar alkyl group will dominate the compound's physical properties, particularly its solubility. It will confer significant hydrophobic character, likely making the compound poorly soluble in water and preferentially partitioning into non-polar environments. From a reactivity standpoint, the steric bulk of this long chain could hinder the approach of a nucleophile to the phosphorus center, potentially slowing down hydrolysis reactions compared to organophosphates with smaller alkyl groups.

Phosphate Ester Group: This is the primary reactive center of the molecule. The phosphorus atom is electrophilic and is the target for nucleophilic attack during hydrolysis or other substitution reactions. The stability of the P-O ester bonds is substantial, but they are the most likely points of cleavage during chemical or enzymatic degradation.

Aminoethyl Groups: The presence of two primary amine functionalities introduces a unique aspect to the molecule's reactivity profile. These amino groups can be protonated depending on the pH of the surrounding medium. When protonated, they would increase the water solubility of the molecule. More significantly, the lone pair of electrons on the nitrogen atom could potentially act as an internal nucleophile, participating in an intramolecular attack on the phosphorus center. This could lead to a self-catalyzed degradation or rearrangement, a phenomenon observed in other molecules containing both a phosphate ester and a suitably positioned nucleophilic group. The rate of such an intramolecular reaction would be highly dependent on the pH and the conformational flexibility of the aminoethyl chains.

| Structural Feature | Predicted Influence on Reactivity |

| Tetradecyl Alkyl Chain | - Decreases water solubility.- Increases partitioning into hydrophobic environments.- May sterically hinder nucleophilic attack at the phosphorus center. |

| Phosphate Ester Core | - The primary electrophilic site for nucleophilic attack and hydrolysis.- The point of cleavage during degradation. |

| Bis(2-aminoethyl) Groups | - Can be protonated, influencing solubility and electrostatic interactions.- The amine's lone pair could act as an internal nucleophile, potentially leading to intramolecular catalysis or rearrangement.- Reactivity is likely pH-dependent. |

This table summarizes the predicted relationships between the structural components of this compound and its chemical reactivity, based on general principles of organic and organophosphate chemistry.

Computational and Theoretical Chemistry Studies of Bis 2 Aminoethyl Tetradecyl Phosphate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular properties and is well-suited for a detailed analysis of Bis(2-aminoethyl) tetradecyl phosphate (B84403).

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental DFT procedure to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like Bis(2-aminoethyl) tetradecyl phosphate, with its long tetradecyl chain and rotatable bonds in the aminoethyl phosphate headgroup, multiple conformations can exist.

Illustrative Data Table: Optimized Geometrical Parameters for a Hypothetical Low-Energy Conformer of this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | P=O | ~1.48 Å |

| P-O (ester) | ~1.60 Å | |

| C-C (alkyl) | ~1.54 Å | |

| C-N | ~1.47 Å | |

| Bond Angle | O=P-O | ~115° |

| P-O-C | ~120° | |

| C-C-C (alkyl) | ~112° | |

| Dihedral Angle | C-O-P-O | Variable (defines headgroup conformation) |

| C-C-C-C (alkyl) | ~180° (for all-trans) |

Note: The values presented in this table are illustrative and based on typical data for similar organophosphate molecules. They are not derived from actual calculations on this compound.

Electronic Structure Properties: HOMO-LUMO Gap and Charge Transfer Analysis

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. wikipedia.org A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. reddit.com

For this compound, DFT calculations would likely show that the HOMO is localized on the electron-rich regions, such as the non-bonding orbitals of the oxygen and nitrogen atoms, while the LUMO might be distributed over the phosphate group. The analysis of these orbitals can reveal potential sites for electron donation and acceptance, crucial for understanding intramolecular charge transfer processes. nih.gov

Illustrative Data Table: Frontier Orbital Energies and Properties

| Property | Predicted Value |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ +1.5 eV |

| HOMO-LUMO Gap (ΔE) | ~ 8.0 eV |

Note: These energy values are hypothetical, provided to illustrate the output of a DFT calculation. The large predicted gap is typical for a saturated aliphatic phosphate, indicating high stability. schrodinger.com

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.delibretexts.org It is invaluable for identifying the regions that are rich or poor in electrons. In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. wolfram.comyoutube.com

For this compound, the MEP map would be expected to show a significant negative potential around the phosphoryl oxygen and the nitrogen atoms of the amino groups, identifying them as primary sites for interaction with cations or hydrogen bond donors. researchgate.net The long tetradecyl tail would exhibit a largely neutral (green) potential.

Vibrational Analysis and Spectroscopic Property Prediction

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. aip.orgnih.gov Each predicted frequency can be associated with specific atomic motions, such as stretching, bending, or rocking of bonds. This allows for a detailed assignment of experimental spectra. nih.gov

A vibrational analysis of this compound would help in identifying characteristic frequencies for its functional groups. For example, a strong vibrational mode would be expected for the P=O double bond stretch, typically appearing in a distinct region of the IR spectrum. iaea.org

Illustrative Data Table: Predicted Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| Symmetric & Asymmetric Stretch | C-H (alkyl) | 2850 - 2960 |

| Symmetric & Asymmetric Stretch | N-H (amine) | 3300 - 3500 |

| Stretch | P=O | ~1260 |

| Stretch | P-O-C | 950 - 1050 |

| Bending | N-H (amine) | 1590 - 1650 |

Note: These are typical frequency ranges for the specified functional groups and serve as an illustrative example.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD can reveal large-scale conformational changes and intermolecular interactions that are inaccessible to static quantum chemistry methods.

Simulation of Interfacial Interactions and Self-Assembly Processes

As an amphiphilic molecule, this compound possesses a hydrophilic head (the bis(2-aminoethyl) phosphate group) and a hydrophobic tail (the tetradecyl chain). This dual nature drives its behavior at interfaces (e.g., water-air or water-oil) and its tendency to self-assemble in solution. nih.gov

MD simulations are particularly well-suited to investigate these phenomena. researchgate.netrsc.org A simulation box containing numerous molecules of this compound and a solvent (typically water) can be set up. Over the course of the simulation, one could observe the spontaneous aggregation of these molecules into structures like micelles or bilayers. acs.orgnih.gov These simulations would provide insights into:

Critical Micelle Concentration (CMC): The concentration at which micelles begin to form.

Aggregate Morphology: The shape and size of the self-assembled structures (e.g., spherical micelles, worm-like micelles, or lipid bilayers). rsc.org

Interfacial Behavior: The orientation and packing of the molecules at an interface, which is crucial for its properties as a surfactant.

Interactions with other molecules: For example, how these surfactant molecules interact with a lipid bilayer or other surfaces. rsc.orgwikipedia.org

The simulation would track the positions and velocities of all atoms, allowing for the calculation of various structural and dynamic properties, such as density profiles, order parameters of the alkyl chains, and the extent of hydrogen bonding between the headgroups and water. acs.org

Hydration Shell Dynamics and Solvent-Solute Interactions

The interaction of this compound with its aqueous environment is a complex interplay of forces governed by its amphiphilic nature. The molecule possesses a hydrophilic head group, consisting of the phosphate moiety and the two aminoethyl groups, and a long hydrophobic tetradecyl tail. Understanding the hydration shell dynamics is crucial for elucidating its behavior in biological and chemical systems.

Molecular dynamics (MD) simulations are a primary tool for investigating such phenomena. These simulations can model the time-dependent behavior of the molecule and surrounding water molecules, providing insights into the structure and dynamics of the hydration shell.

Key Characteristics of Hydration:

Phosphate Group Hydration: The phosphate group is a strong hydrogen bond acceptor. Water molecules are expected to form a well-defined and relatively ordered hydration shell around the phosphate core. researchgate.netaip.org The dynamics of these water molecules are significantly slower than in bulk water. Studies on various phosphate ions have shown that the number of water molecules in the first and second hydration shells can be substantial, indicating extensive hydration. researchgate.net The rigidity of this hydration shell is influenced by the degree of protonation of the phosphate group. aip.org For a dialkyl phosphate like this compound, the hydration shell around the phosphate is expected to be more ordered and rigid compared to a phosphate monoester. aip.org

Amino Group Hydration: The primary amino groups (-NH2) of the aminoethyl substituents can act as both hydrogen bond donors and acceptors. This leads to the formation of a structured hydration layer around these groups, further enhancing the hydrophilic character of the head group.

Hydrophobic Hydration: In contrast, the tetradecyl chain is nonpolar and interacts unfavorably with water. This leads to a phenomenon known as hydrophobic hydration, where water molecules form a cage-like structure around the alkyl chain. This structuring of water is entropically unfavorable and is a driving force for aggregation or partitioning into nonpolar environments.

Illustrative Data from Molecular Dynamics Simulations of Similar Systems:

The following table presents representative data from MD simulations of phosphate-containing molecules to illustrate the nature of hydration shell dynamics. Note that this data is not specific to this compound but is indicative of the expected values.

| Parameter | Phosphate Group | Alkyl Chain | Reference |

| Residence Time of Water (ps) | > 50 ps | < 10 ps | nih.gov |

| Number of H-Bonds per Group | 4 - 6 | 0 | researchgate.net |

| Hydration Number (1st Shell) | ~11-20 | N/A | researchgate.net |

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Complex Chemical Systems

To accurately model the chemical reactivity of a large molecule like this compound, particularly in a condensed phase or enzymatic environment, a full quantum mechanical (QM) treatment is computationally prohibitive. Hybrid QM/MM methods offer a powerful solution to this challenge. nih.govnih.govacs.orgsemanticscholar.org

In a QM/MM simulation, the system is partitioned into two regions:

The QM Region: This region includes the part of the molecule where the chemistry of interest occurs, such as bond breaking or formation. For this compound, this would typically encompass the central phosphorus atom and its immediate neighbors (the ester oxygen atoms, the non-ester oxygen atoms, and parts of the aminoethyl groups). This region is treated with a high level of theory (e.g., Density Functional Theory - DFT) to accurately describe the electronic structure. nih.govacs.org

The MM Region: This region comprises the remainder of the molecule (the rest of the aminoethyl groups and the long tetradecyl chain) and the surrounding solvent molecules. This larger part of the system is treated using a classical molecular mechanics (MM) force field.

This approach allows for the detailed study of reaction mechanisms, such as hydrolysis or phosphoryl transfer, within a manageable computational framework. semanticscholar.orgexlibrisgroup.com The interaction between the QM and MM regions is a critical aspect of the methodology, with various schemes available to handle the boundary and the electrostatic coupling between the two parts. semanticscholar.org

Application to this compound:

A QM/MM study of this compound could investigate:

The mechanism of hydrolysis of the phosphate ester bonds.

The role of the amino groups in intramolecular catalysis or interaction with other molecules.

The interaction with metal ions at the phosphate head group.

The energetics of conformational changes in the head group.

Typical Partitioning for a QM/MM Study:

| Region | Components for this compound | Computational Method |

| QM | Phosphate group (PO4), C-O-P linkages, adjacent CH2 groups, and potentially the amino groups. | Density Functional Theory (DFT), Ab initio methods |

| MM | Remainder of the aminoethyl chains, the full tetradecyl chain, and all solvent molecules. | Classical Force Fields (e.g., AMBER, CHARMM) |

Theoretical Modeling of Phosphoryl Transfer and Catalytic Mechanisms

Phosphoryl transfer reactions are fundamental in biochemistry and are central to the function of many enzymes. researchgate.netnih.govstanford.edu Theoretical modeling provides invaluable insights into the mechanisms of these reactions, which can be broadly classified as:

Associative (SN2-type): This mechanism involves the attack of a nucleophile on the phosphorus center, proceeding through a pentacoordinate phosphorane intermediate or transition state. acs.org

Dissociative (SN1-type): This pathway involves the formation of a metaphosphate intermediate, which is then attacked by a nucleophile. nih.govacs.org

Concerted: In this mechanism, bond formation to the nucleophile and bond breaking to the leaving group occur simultaneously. acs.org

For dialkyl phosphates like this compound, the reaction mechanism is highly dependent on the nature of the nucleophile, the leaving group, and the surrounding environment (e.g., solvent, presence of catalysts or metal ions). researchgate.net

Computational studies, often employing QM or QM/MM methods, can map the potential energy surface of the reaction. psu.edu This allows for the identification of transition states and intermediates, and the calculation of activation energy barriers, which determine the reaction rate.

Key Factors Influencing the Mechanism:

Leaving Group pKa: A better leaving group (one that is the conjugate base of a stronger acid) generally favors a more dissociative mechanism.

Nucleophilicity: A strong nucleophile will favor an associative pathway.

Catalysis: The presence of acid or base catalysts, or metal ions, can significantly alter the reaction pathway and lower the activation energy. The amino groups in this compound could potentially act as intramolecular catalysts.

Illustrative Energetics for Phosphoryl Transfer Mechanisms (from model systems):

The following table provides hypothetical activation free energies for different phosphoryl transfer pathways to illustrate how computational chemistry can distinguish between mechanisms. These values are representative of what might be found for a dialkyl phosphate in aqueous solution.

| Mechanism | Description | Typical Calculated Activation Energy (kcal/mol) | Reference |

| Associative (SN2) | Nucleophilic attack forms a pentacoordinate transition state. | 20 - 30 | nih.gov |

| Dissociative (SN1) | Formation of a metaphosphate intermediate. | > 35 | nih.govacs.org |

| Enzyme-Catalyzed | Reaction in an enzyme active site. | 10 - 15 | researchgate.net |

Supramolecular Assembly and Self Organization Phenomena

Formation of Micellar Structures and Vesicles

Amphiphilic molecules like Bis(2-aminoethyl) tetradecyl phosphate (B84403), when dispersed in an aqueous solution above a certain concentration, spontaneously assemble into organized aggregates such as micelles or vesicles. This process is driven by the hydrophobic effect, which minimizes the unfavorable contact between the hydrophobic alkyl chains and water molecules, and the hydrophilic nature of the polar headgroup, which favors interaction with the aqueous phase. The geometry of the resulting aggregate is largely determined by the packing parameter of the surfactant, which relates the volume of the hydrophobic part, the area of the headgroup, and the length of the alkyl chains. Given its double-chain structure, Bis(2-aminoethyl) tetradecyl phosphate is expected to predominantly form bilayer vesicles rather than spherical micelles.

The critical micelle concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which the formation of micelles or other aggregates becomes significant. Below the CMC, the surfactant exists primarily as monomers. Above the CMC, the concentration of monomers remains relatively constant, with additional surfactant molecules forming aggregates. For double-chain amphiphiles, which tend to form vesicles, this transition is often referred to as the critical vesicle concentration (CVC) or critical aggregation concentration (CAC).

The CMC is influenced by several factors, including the length of the hydrophobic tail, the nature of the headgroup, temperature, and the ionic strength of the solution. Generally, for a homologous series of surfactants, the CMC decreases as the length of the alkyl chain increases, due to the enhanced hydrophobic driving force for aggregation. For instance, studies on lysophosphatidic acid, a single-chain phosphate amphiphile, have shown a decrease in CMC with increasing acyl chain length. rsc.org The CMC of 1-myristoyl-2-lyso-sn-glycero-3-phosphatidic acid (a C14 chain) was found to be 1.850 mM in water at 25°C, while the C16 and C18 analogues had CMCs of 0.540 mM and 0.082 mM, respectively. rsc.org

Table 1: Critical Micelle/Vesicle Concentrations of Analogous Phosphate Amphiphiles

| Compound | Alkyl Chain(s) | Headgroup | Conditions | CMC/CVC (mM) |

| 1-Myristoyl-sn-glycero-3-phosphatidic acid | 1 x C14 | Glycerol phosphate | Water, 25°C | 1.850 rsc.org |

| 1-Palmitoyl-sn-glycero-3-phosphatidic acid | 1 x C16 | Glycerol phosphate | Water, 25°C | 0.540 rsc.org |

| 1-Stearoyl-sn-glycero-3-phosphatidic acid | 1 x C18 | Glycerol phosphate | Water, 25°C | 0.082 rsc.org |

| Sodium monododecylphosphate (SDP) | 1 x C12 | Phosphate | GuCl/water, 25°C | ~1.0 mdpi.com |

This table presents data for analogous single-chain phosphate amphiphiles to illustrate the effect of alkyl chain length on CMC. The specific CMC of this compound may differ due to its double-chain and amino-functionalized nature.

The morphology and size of the aggregates formed by this compound are expected to be primarily vesicular. Double-chain amphiphiles generally have a packing parameter that favors the formation of bilayers, which then close upon themselves to form vesicles. These can be unilamellar (a single bilayer) or multilamellar (multiple concentric bilayers).

The size of these vesicles can be influenced by the preparation method (e.g., sonication, extrusion) and the physicochemical conditions of the solution. For example, studies on sodium monododecylphosphate (a single C12 chain) in the presence of guanidinium (B1211019) salts showed the spontaneous formation of unilamellar vesicles with a size of approximately 80 nm. mdpi.com In another study, large dense core vesicles purified from bovine splenic nerve, which have a phospholipid bilayer, showed mean diameters of around 717 Å (71.7 nm) in an isotonic medium. acs.org The size of these vesicles was observed to change in response to the osmolarity of the surrounding medium. acs.org

Techniques such as dynamic light scattering (DLS), transmission electron microscopy (TEM), and cryo-TEM are commonly used to characterize the size and morphology of these aggregates. For this compound, a distribution of vesicle sizes would be expected, which could be narrowed by techniques like extrusion through polycarbonate membranes.

The self-assembly of this compound is anticipated to be highly sensitive to environmental variables due to its specific headgroup structure and the nature of its hydrophobic tails.

Temperature: Temperature affects the fluidity of the alkyl chains within the aggregates. At lower temperatures, the chains are in a more ordered, gel-like state, while at higher temperatures, they transition to a more disordered, liquid-crystalline state. This phase transition, known as the main phase transition temperature (Tm), is characteristic of the lipid. The Tm generally increases with the length of the alkyl chains. For this compound, with its C14 chains, a distinct Tm would be expected. Temperature can also influence the solubility of the amphiphile and the CMC. For some systems, temperature changes can induce transitions between different aggregate morphologies, such as a micelle-to-vesicle transition. mdpi.com

Ionic Strength: The ionic strength of the solution, controlled by the concentration of dissolved salts, can significantly impact the self-assembly of charged amphiphiles. The addition of salt screens the electrostatic repulsion between charged headgroups, which can promote the formation of aggregates at lower concentrations (i.e., decrease the CMC). For this compound, with its ionizable headgroup, increasing ionic strength would be expected to modulate the electrostatic interactions, thereby affecting vesicle size, stability, and formation.

Interactions with Biomimetic Systems and Model Membranes

The study of the interaction of amphiphiles with model membranes, such as supported lipid bilayers and monolayers, provides valuable insights into their potential biological interactions and their behavior at interfaces.

Supported lipid bilayers (SLBs) are model membranes formed on a solid substrate, which are useful for studying membrane properties and interactions using surface-sensitive techniques. nih.gov One common method for forming SLBs is the fusion of vesicles from an aqueous suspension onto a hydrophilic substrate like silica (B1680970) or mica. Given that this compound is expected to form vesicles, these could be used to create SLBs. The amino groups in the headgroup could potentially influence the interaction with negatively charged substrates like silica through electrostatic interactions.

The formation and quality of the SLB can be characterized by techniques such as quartz crystal microbalance with dissipation monitoring (QCM-D), atomic force microscopy (AFM), and fluorescence recovery after photobleaching (FRAP) to assess the completeness of the bilayer and the lateral mobility of the lipids within it.